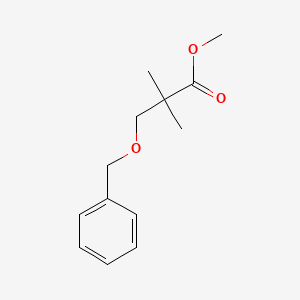
Methyl 3-(benzyloxy)-2,2-dimethylpropanoate
Cat. No. B3176007
Key on ui cas rn:
96556-40-0
M. Wt: 222.28 g/mol
InChI Key: BDGQTIDXLCJQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168617B2
Procedure details


Adapting procedures or variations thereof according to Eliel et al., J. Org. Chem., 1985, 50(15), 2707-2711; Roth et al., J. Agri. & Food. Chem. 1991, 39(3), 612-616; and Rega et al., Eur. J. Org. Chem. 2007, 6, 934-942, in an oven dried 500 mL round bottomed flask equipped with a magnetic stir bar and rubber septum, was added under a nitrogen atmosphere, 2.4 g of a 60 mass-% suspension of sodium hydride (NaH) in mineral oil (1.44 g of NaH, 60.0 mmol). The mineral oil was removed by washing with hexanes (Hxn) and the residue was dried under reduced pressure to yield a colorless solid (activated sodium hydride). Seven point nine (7.9) g (60 mmol) of methyl 3-hydroxy-2,2-dimethylpropanoate was added to a suspension of the activated sodium hydride in 200 mL of anhydrous N,N-dimethylformamide (DMF). The suspension was stirred until the hydrogen evolution ceased. Five-point-nine (5.9) mL (8.5 g, 50.0 mmol) of benzyl bromide (BnBr) was added and the mixture was stirred at ca. 60° C. for more than 10 hours. Upon completion and cooling, the reaction mixture was further diluted with one molar (1.0 M) hydrochloric acid (HCl) and methyl tert-butyl ether (MTBE) and the phases were separated. The aqueous phase was extracted two additional times with methyl tert-butyl ether (MTBE) and the combined organic extracts were washed with a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), water, and brine. The organic solution was dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvents were removed under reduced pressure using a rotary evaporator. The residue was further purified by silica gel column chromatography using a mixture of n-heptane (Hptn) and ethyl acetate (EtOAc) as eluent (EtOAc/Hptn=1:9) to provide 3.7 g (33% yield) of the title compound (26a) as a yellow oil. Rf=0.45 (EtOAc/Hptn=1:9). 1H NMR (400 MHz, CDCl3): δ=1.22 (s, 6H), 3.46 (s, 2H), 3.69 (s, 3H), 4.53 (s, 2H), 7.26-7.36 (m, 5H) ppm. The analytical data was consistent with the proposed structure.
[Compound]
Name
( 7.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
( 5.9 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].[H-].[Na+].[H][H].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CN(C)C=O.Cl.C(OC)(C)(C)C>[CH3:8][C:3]([CH3:9])([CH2:2][O:1][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2|
|
Inputs


Step One
[Compound]
|
Name
|
( 7.9 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
60 mmol
|
|
Type
|
reactant
|
|
Smiles
|
OCC(C(=O)OC)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Three
[Compound]
|
Name
|
( 5.9 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at ca. 60° C. for more than 10 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon completion and cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted two additional times with methyl tert-butyl ether (MTBE)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic extracts were washed with a saturated aqueous solution of sodium hydrogen carbonate (NaHCO3), water, and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried over anhydrous magnesium sulfate (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was further purified by silica gel column chromatography
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of n-heptane (Hptn) and ethyl acetate (EtOAc) as eluent (EtOAc/Hptn=1:9)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OC)(COCC1=CC=CC=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.7 g | |
| YIELD: PERCENTYIELD | 33% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
